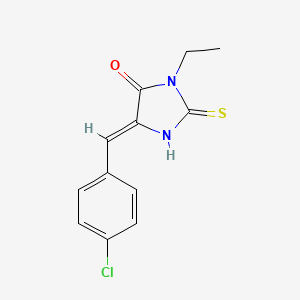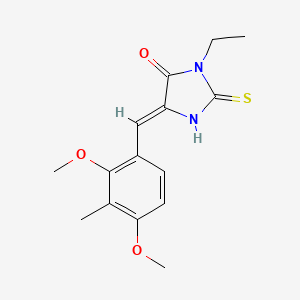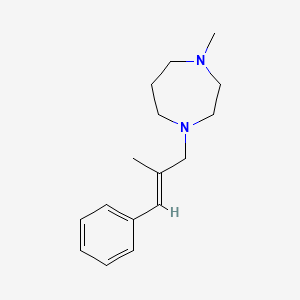![molecular formula C13H11N3O5 B5911069 N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
N-[3-(acetylamino)phenyl]-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has since been used for the treatment of various bacterial and parasitic infections. Furazolidone is a broad-spectrum antibiotic that works by inhibiting bacterial growth and replication.
Wirkmechanismus
Furazolidone works by inhibiting the activity of bacterial enzymes such as nitroreductase and NADH oxidase. This results in the production of reactive oxygen species that damage bacterial DNA and proteins, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various enzymes such as ATPase, RNA polymerase, and DNA gyrase. It has also been shown to affect the structure and function of bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
Furazolidone has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable under a wide range of conditions. However, it has several limitations, including its potential toxicity and the development of bacterial resistance.
Zukünftige Richtungen
There are several future directions for the study of Furazolidone. One area of research is the development of new analogs with improved antibacterial and antiprotozoal properties. Another area of research is the study of the mechanism of action of Furazolidone and its effects on bacterial physiology. Additionally, the potential use of Furazolidone in combination with other antibiotics is an area of interest for future research.
Conclusion:
Furazolidone is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. Its mechanism of action involves the inhibition of bacterial enzymes, ultimately leading to bacterial death. Furazolidone has several advantages for use in laboratory experiments, but also has limitations such as potential toxicity and bacterial resistance. Future research directions include the development of new analogs and the study of its effects on bacterial physiology.
Synthesemethoden
The synthesis of Furazolidone involves the reaction of 3-acetylaminoacetophenone with 5-nitro-2-furoic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Furazolidone has been extensively studied for its antibacterial and antiprotozoal properties. It has been used in the treatment of various bacterial infections such as typhoid fever, cholera, and urinary tract infections. It has also been used to treat parasitic infections such as giardiasis and trichomoniasis.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-8(17)14-9-3-2-4-10(7-9)15-13(18)11-5-6-12(21-11)16(19)20/h2-7H,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSSSPHKIZWHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-carboxamide, 5-nitro-N-(3-acetylaminophenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)


![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)


![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)